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molecular formula C16H24ClNO2 B8501765 N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride

Cat. No. B8501765
M. Wt: 297.82 g/mol
InChI Key: PVFOAWFRYLEVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

8-Dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile (21 g, 0.1 mmol), dissolved in THF (210 ml), was added to a 1.82 M phenylmagnesium chloride solution in THF (109 ml, 0.198 mol) in the course of 15 min, under argon and while cooling with ice, and the mixture was then stirred at room temperature for 16 h. For working up of the reaction mixture, saturated ammonium chloride solution (150 ml) was added, while cooling with ice, and the mixture was extracted with diethyl ether (3×100 ml). The organic phase was extracted by shaking with water (100 ml) and saturated NaCl solution (100 ml) and the extract was concentrated. A yellow oil (25.2 g) remained. The crude product was dissolved in ethyl methyl ketone (280 ml), and ClSiMe3 (18.8 ml, 0.15 mol) was added, while cooling with ice. After a reaction time of 6 h, it was possible to isolate dimethyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine hydrochloride in a yield of 35% (10.5 g) as a white solid.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
109 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
18.8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1([C:13]#N)[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1.[C:16]1([Mg][Cl:23])[CH:21]=[CH:20]C=[CH:18][CH:17]=1.[Cl-].[NH4+].Cl[Si](C)(C)C>C1COCC1>[ClH:23].[CH3:1][N:2]([CH3:15])[C:3]1([C:13]2[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=2)[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
CN(C1(CCC2(OCCO2)CC1)C#N)C
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Name
Quantity
109 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
18.8 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted
STIRRING
Type
STIRRING
Details
by shaking with water (100 ml) and saturated NaCl solution (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethyl methyl ketone (280 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
After a reaction time of 6 h, it
Duration
6 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.CN(C1(CCC2(OCCO2)CC1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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